3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

EAAT2 Neuroprotection Transporter Inhibition

This hydrochloride salt offers a unique spiro-like azetidine-oxazolidinone scaffold for medicinal chemistry. Its near-equipotent inhibition of EAAT2 (IC50 2.95 μM) and EAAT3 (IC50 3.09 μM) enables unbiased glutamate transporter studies. The dual EAAT/CA inhibition profile supports polypharmacology research. Unlike monocyclic oxazolidinones or standalone azetidines, this building block provides both conformational rigidity and established binding interactions, making it a superior starting point for fragment-based drug discovery and off-target liability assessment of clinical oxazolidinones.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
CAS No. 2097999-67-0
Cat. No. B1488581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
CAS2097999-67-0
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2CNC2.Cl
InChIInChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H
InChIKeyZVFHJXMIHAORMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride (CAS 2097999-67-0) – A Bifunctional Scaffold for Chemical Biology and Medicinal Chemistry Procurement


3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a heterocyclic building block featuring a spiro-like fusion of an azetidine ring and an oxazolidin-2-one core, conferring both conformational constraint and diverse pharmacological potential . With a molecular formula of C6H11ClN2O2, a molecular weight of 178.62 g/mol, and typical commercial purity of ≥95% , this compound serves as a versatile intermediate in medicinal chemistry. Its structural features enable exploration of two distinct chemical spaces: the oxazolidinone motif, long recognized for antibacterial activity via protein synthesis inhibition [1], and the azetidine ring, which introduces conformational rigidity and modulates physicochemical properties [2].

Why 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride Cannot Be Trivially Replaced by Other Oxazolidinones or Azetidine Derivatives


Simple substitution of this compound with a conventional oxazolidinone (e.g., linezolid) or a basic azetidine building block would fundamentally alter the intended chemical biology or medicinal chemistry investigation. The co-axial arrangement of the azetidine and oxazolidinone rings creates a unique three-dimensional pharmacophore that is absent in monocyclic analogs [1]. Oxazolidinone antibiotics like linezolid exhibit potent antibacterial activity but lack the azetidine-mediated conformational constraints that can improve selectivity and metabolic stability [2]. Conversely, standalone azetidines offer a reactive handle but lack the oxazolidinone's established binding interactions . The specific substitution pattern at the 3-position of the oxazolidinone ring, combined with the hydrochloride salt form, provides distinct solubility and handling properties that are not recapitulated by freebase or alternative salt forms .

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride (CAS 2097999-67-0) Versus In-Class Comparators


Modest Excitatory Amino Acid Transporter 2 (EAAT2) Inhibitory Activity Provides a Non-Antibacterial Baseline for Target ID

In a direct functional assay measuring [3H]-D-Aspartate uptake in HEK293 cells expressing human EAAT2, 3-(azetidin-3-yl)oxazolidin-2-one hydrochloride exhibited an IC50 of 2.95 μM [1]. This modest inhibitory activity contrasts sharply with the potent antibacterial protein synthesis inhibition (IC50 ~1.8 μM against E. coli transcription-translation) observed for the clinical oxazolidinone linezolid . The divergence in primary activity profiles underscores the importance of structural context: the azetidine substitution at the oxazolidinone 3-position redirects biological activity away from the bacterial ribosome toward mammalian transporters, enabling distinct chemical biology applications.

EAAT2 Neuroprotection Transporter Inhibition

Comparative Selectivity Profile: EAAT2 vs. EAAT3 Inhibition

In parallel assays using the same HEK293 cell-based [3H]-D-Aspartate uptake system, 3-(azetidin-3-yl)oxazolidin-2-one hydrochloride demonstrated an IC50 of 3.09 μM against human EAAT3 [1], compared to 2.95 μM against EAAT2 [2]. The negligible difference (0.14 μM) indicates a lack of significant subtype selectivity between these two major glial and neuronal glutamate transporters. This near-equipotent profile contrasts with some clinically advanced oxazolidinone derivatives that exhibit pronounced selectivity windows, and it defines a specific polypharmacology fingerprint relevant for neurological target validation studies.

EAAT3 Glutamate Transporters Selectivity

Carbonic Anhydrase Inhibition Profile Suggests Off-Target Liability or Polypharmacology Opportunity

Database annotations from Aladdin indicate that 3-(azetidin-3-yl)oxazolidin-2-one hydrochloride is a reported inhibitor of carbonic anhydrase VII (CA VII) and carbonic anhydrase I (CA I) . While quantitative Ki or IC50 values are not provided in the source, the explicit assignment of CA VII and CA I as molecular targets distinguishes this compound from many oxazolidinone antibiotics, which typically lack significant carbonic anhydrase inhibitory activity. In contrast, linezolid and related clinical oxazolidinones are not associated with carbonic anhydrase inhibition [1]. This target annotation suggests a distinct polypharmacology that may be relevant for applications in neuropathic pain, glaucoma, or metabolic disorders.

Carbonic Anhydrase Target Engagement Polypharmacology

Defined Purity and Solid-State Form for Reproducible Research

Commercial specifications for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride indicate a purity of 95% and a physical form of powder . The hydrochloride salt ensures aqueous solubility and consistent protonation state, which can influence both chemical reactivity and biological assay outcomes. In contrast, the freebase form (3-(azetidin-3-yl)-1,3-oxazolidin-2-one, CAS 1468572-74-8) lacks the defined salt counterion and may exhibit variable solubility and stability profiles . This defined solid-state form reduces experimental variability and supports reproducible synthetic and biological workflows.

Purity Salt Form Reproducibility

Conformational Constraint from Azetidine Ring Imparts Differential Physicochemical Properties

The azetidine ring in 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride introduces a spiro-like conformational constraint that reduces molecular flexibility compared to simple oxazolidinones [1]. While direct comparative data for this exact compound are limited, patent literature on related oxazolidinone-azetidine hybrids demonstrates that the azetidine C-ring enhances antibacterial potency while reducing mitochondrial protein synthesis inhibition [2]. Specifically, analogs with a methyl group at the 3-position of the azetidine ring exhibited reduced mitochondrial toxicity relative to piperidine-containing comparators [3]. This class-level inference suggests that the azetidine substitution in the target compound may confer similar advantages in terms of conformational pre-organization and off-target mitigation.

Conformational Rigidity Physicochemical Properties Drug Design

Recommended Application Scenarios for 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride (CAS 2097999-67-0) Based on Quantitative Evidence


EAAT Transporter Probe Development in Neuroscience

The modest yet reproducible inhibition of EAAT2 (IC50 2.95 μM) and EAAT3 (IC50 3.09 μM) [1] positions 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a useful starting point for developing chemical probes to study glutamate transporter function. Researchers can leverage the near-equipotent profile to investigate the role of EAAT2/EAAT3 in synaptic transmission without introducing strong subtype bias. The compound can serve as a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.

Carbonic Anhydrase-Targeted Chemical Biology

Given the annotated inhibition of carbonic anhydrase VII and I , this compound may be employed in target validation studies exploring the role of these isoforms in neuropathic pain, glaucoma, or metabolic acidosis. The dual EAAT/CA inhibition profile suggests a polypharmacology that could be exploited for combination target engagement studies.

Conformationally Constrained Building Block for Medicinal Chemistry

The spiro-like fusion of azetidine and oxazolidinone rings provides a conformationally restricted scaffold that can be used to probe the importance of three-dimensional shape in target binding . The hydrochloride salt form ensures consistent handling and solubility during parallel synthesis or fragment-based drug discovery campaigns.

Off-Target Profiling of Oxazolidinone Antibacterials

While 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride itself is not a potent antibacterial, its EAAT and CA inhibitory activities [1] make it a valuable tool for assessing off-target liabilities of clinical oxazolidinones like linezolid. Researchers can use this compound as a reference standard to differentiate on-target antibacterial effects from unintended transporter or enzyme modulation.

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